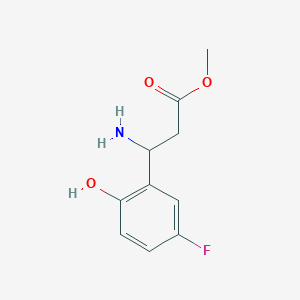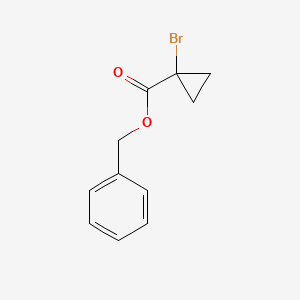
Benzyl 1-bromocyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-bromocyclopropane-1-carboxylate typically involves the bromination of cyclopropane carboxylate derivatives. One common method includes the reaction of cyclopropane carboxylic acid with benzyl alcohol in the presence of a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in controlled laboratory settings due to its specialized applications .
化学反応の分析
Types of Reactions
Benzyl 1-bromocyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of azido derivatives or other substituted cyclopropane compounds.
Reduction: Formation of cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
Benzyl 1-bromocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Benzyl 1-bromocyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
- Benzyl 1-chlorocyclopropane-1-carboxylate
- Benzyl 1-iodocyclopropane-1-carboxylate
- Cyclopropane carboxylic acid derivatives
Uniqueness
Benzyl 1-bromocyclopropane-1-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
benzyl 1-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChIキー |
VNPIDJXSIFIIIE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
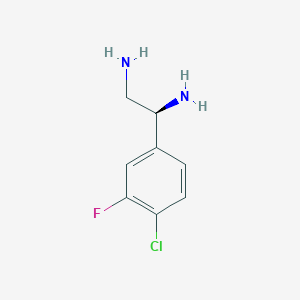
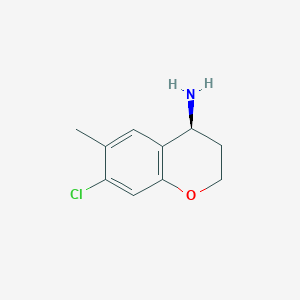
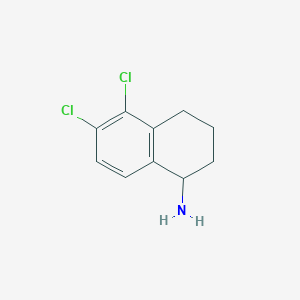

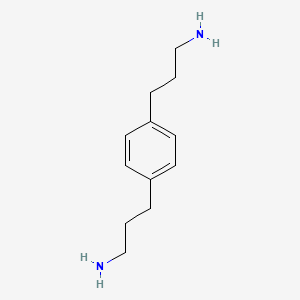
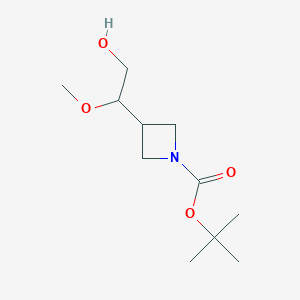
![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
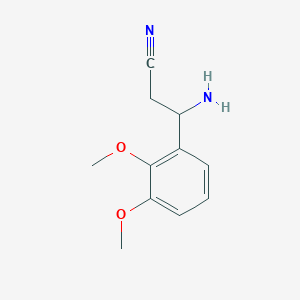
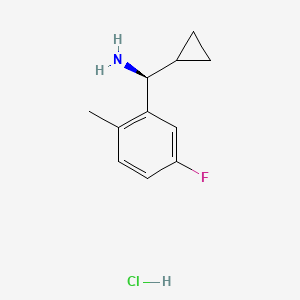

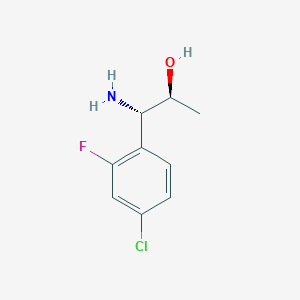
![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)
